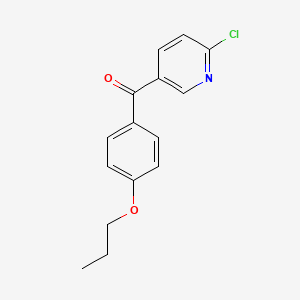

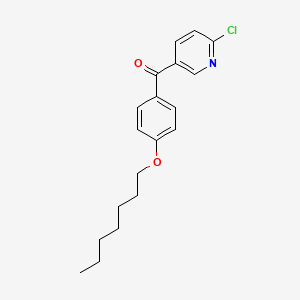

2-Chloro-5-(4-heptyloxybenzoyl)pyridine

Vue d'ensemble

Description

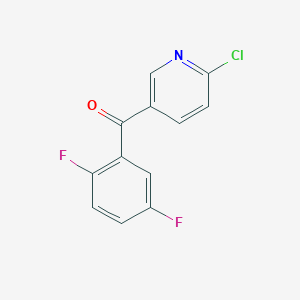

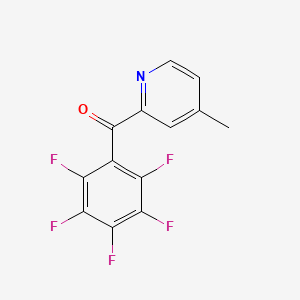

“2-Chloro-5-(4-heptyloxybenzoyl)pyridine” is a chemical compound with the molecular formula C19H22ClNO2 . It is a member of the pyridine family, which are heterocyclic aromatic compounds that play a crucial role in various biological activities .

Synthesis Analysis

The synthesis of substituted pyridines, such as “2-Chloro-5-(4-heptyloxybenzoyl)pyridine”, has been reported in several studies . One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method for preparing 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and then synthesizing the 2-chloro-5-nitropyridine .Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(4-heptyloxybenzoyl)pyridine” consists of 19 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-(4-heptyloxybenzoyl)pyridine” can be found in databases like PubChem and ChemicalBook . These databases provide information like molecular weight, density, melting point, boiling point, and more.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Derivatives : A study by Catalani, Paio, and Perugini (2010) focused on the synthesis of a 5-aza-derivative of the 2,2-difluorobenzodioxole, which shares a structural similarity with 2-Chloro-5-(4-heptyloxybenzoyl)pyridine. The chlorine atom in this derivative allows for further functionalization via cross-coupling reactions, indicating potential for chemical modifications and applications in medicinal chemistry research (Catalani, Paio, & Perugini, 2010).

Fluorescent Probes : Another study by Shao et al. (2011) reported on the synthesis of novel imidazo[1,2-a]pyridine derivatives, which included a chloropyridin-2-ylamino compound. This derivative was shown to be an efficient fluorescent probe for mercury ion detection in acetonitrile and buffered aqueous solution, suggesting potential applications in chemical sensing and environmental monitoring (Shao et al., 2011).

Molecular Salts and Cocrystals : Research by Oruganti et al. (2017) on 2-Chloro-4-nitrobenzoic acid, a structurally related compound, involved the synthesis of molecular salts with pyridyl and benzoic acid derivatives. These salts were characterized to understand their crystal structures and halogen bonding, highlighting potential applications in crystal engineering and pharmaceutical formulation (Oruganti et al., 2017).

Catalysis and Reaction Mechanisms

Catalytic Activity : A study by Akkoç et al. (2016) synthesized benzimidazolium salts and their palladium N-heterocyclic carbene complexes, which demonstrated high efficiency in carbon-carbon bond-forming reactions. These findings suggest potential applications in catalysis and organic synthesis (Akkoç et al., 2016).

Reaction Mechanisms : The work of Castro et al. (2005) explored the kinetics and mechanisms of pyridinolysis reactions involving dinitrophenyl thiobenzoates. This study helps in understanding the reactivity of pyridine derivatives, which is relevant for developing synthetic methodologies and understanding reaction pathways (Castro et al., 2005).

Propriétés

IUPAC Name |

(6-chloropyridin-3-yl)-(4-heptoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2/c1-2-3-4-5-6-13-23-17-10-7-15(8-11-17)19(22)16-9-12-18(20)21-14-16/h7-12,14H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASZUADAWSBSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601217779 | |

| Record name | (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187169-46-5 | |

| Record name | (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

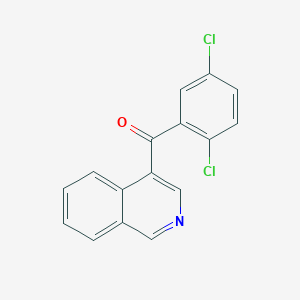

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride](/img/structure/B1421696.png)

![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)

![tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1421705.png)